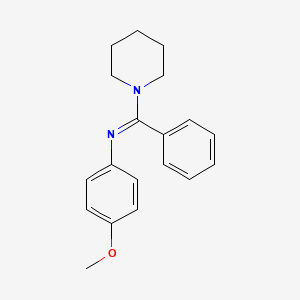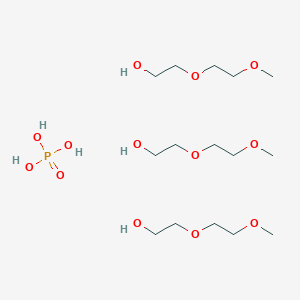
2-(2-Methoxyethoxy)ethanol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethanol: is a clear, colorless, hygroscopic liquid commonly known under the trade name Methyl carbitol. It is an industrial solvent and is also used as a fuel system icing inhibitor (FSII) in jet fuels. Structurally, it is both an alcohol and an ether, with the chemical formula C5H12O3 . Phosphoric acid is a mineral acid with the chemical formula H3PO4 . It is a colorless, odorless, and non-volatile liquid that is widely used in various industrial and laboratory applications.
Métodos De Preparación
2-(2-Methoxyethoxy)ethanol: can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified.
Phosphoric acid: is commonly produced by two methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Análisis De Reacciones Químicas
2-(2-Methoxyethoxy)ethanol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Phosphoric acid: is a versatile reagent that participates in numerous reactions, including:
Dehydration: It can dehydrate alcohols to form alkenes.
Esterification: It reacts with alcohols to form phosphate esters.
Neutralization: It reacts with bases to form phosphate salts.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethanol: is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and as a reagent in the preparation of other chemicals.
Biology: In the formulation of biological buffers and as a component in cell culture media.
Medicine: As a solvent in pharmaceutical formulations and as a stabilizer for certain drugs.
Industry: In the production of coatings, inks, and cleaning agents.
Phosphoric acid: is widely used in:
Chemistry: As a catalyst in organic reactions and as a reagent in analytical chemistry.
Biology: In the preparation of buffer solutions and as a nutrient in microbial culture media.
Medicine: In dental cements and as an acidulant in pharmaceutical formulations.
Industry: In the production of fertilizers, detergents, and food additives.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethanol involves its ability to act as a solvent and reactant in various chemical processes. It can solubilize a wide range of compounds, facilitating their reactions and interactions. In biological systems, it can penetrate cell membranes and affect cellular processes.
Phosphoric acid: exerts its effects through its acidic properties. It can donate protons (H+) in chemical reactions, facilitating various acid-catalyzed processes. In biological systems, it plays a crucial role in energy metabolism and signal transduction pathways by forming phosphate esters and anhydrides .
Comparación Con Compuestos Similares
2-(2-Methoxyethoxy)ethanol: can be compared with other glycol ethers such as:
2-Ethoxyethanol: Similar in structure but with an ethoxy group instead of a methoxy group.
Diethylene glycol: Similar in structure but lacks the methoxy group.
Phosphoric acid: can be compared with other mineral acids such as:
Sulfuric acid: Stronger acid with different reactivity and applications.
Nitric acid: Strong oxidizing acid with distinct chemical behavior.
The uniqueness of 2-(2-Methoxyethoxy)ethanol lies in its dual functionality as both an alcohol and an ether, providing versatility in its applicationsPhosphoric acid is unique due to its ability to form multiple phosphate esters and its role in biological systems .
Propiedades
Número CAS |
52168-19-1 |
|---|---|
Fórmula molecular |
C15H39O13P |
Peso molecular |
458.44 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethanol;phosphoric acid |
InChI |
InChI=1S/3C5H12O3.H3O4P/c3*1-7-4-5-8-3-2-6;1-5(2,3)4/h3*6H,2-5H2,1H3;(H3,1,2,3,4) |
Clave InChI |
HRCRBCCXABFJLH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCO.COCCOCCO.COCCOCCO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



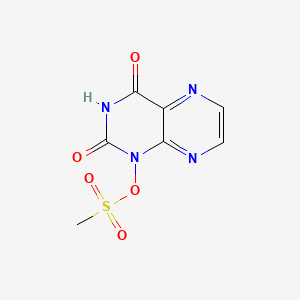
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)


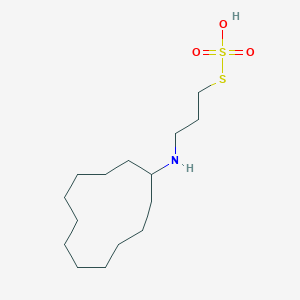
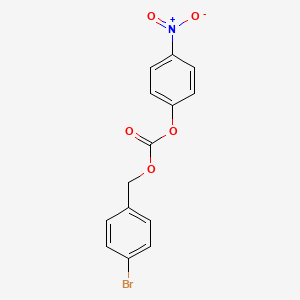
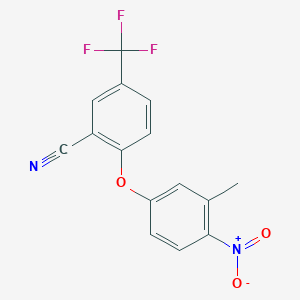

![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
